molecular formula C7H6BrFS B13334779 (3-Bromo-4-fluorophenyl)methanethiol

(3-Bromo-4-fluorophenyl)methanethiol

Katalognummer: B13334779
Molekulargewicht: 221.09 g/mol
InChI-Schlüssel: OFZMWTIMGWFZRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromo-4-fluorophenyl)methanethiol is an organic compound with the molecular formula C₇H₆BrFS It is a derivative of phenylmethanethiol, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenyl)methanethiol typically involves the introduction of the thiol group (-SH) to a bromofluorobenzene derivative. One common method is the nucleophilic substitution reaction where a suitable thiolating agent, such as thiourea, is used. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-4-fluorophenyl)methanethiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dehalogenated products.

    Substitution: Various substituted phenylmethanethiol derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Bromo-4-fluorophenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (3-Bromo-4-fluorophenyl)methanethiol exerts its effects is primarily through its reactive thiol group. This group can form covalent bonds with various biological molecules, potentially altering their function. The bromine and fluorine substituents can also influence the compound’s reactivity and interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-Bromo-4-chlorophenyl)methanethiol
  • (3-Bromo-4-methylphenyl)methanethiol
  • (3-Bromo-4-nitrophenyl)methanethiol

Uniqueness

(3-Bromo-4-fluorophenyl)methanethiol is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiol group makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C7H6BrFS

Molekulargewicht

221.09 g/mol

IUPAC-Name

(3-bromo-4-fluorophenyl)methanethiol

InChI

InChI=1S/C7H6BrFS/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2

InChI-Schlüssel

OFZMWTIMGWFZRV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CS)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.